1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-5-chloro-2-fluoro-4-isopropoxybenzene” is a chemical compound with the CAS Number: 1879026-15-9 . It has a molecular weight of 267.52 . The IUPAC name for this compound is the same as the common name .
Physical and Chemical Properties This compound is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .
Scientific Research Applications
Electrochemical Fluorination
Electrochemical fluorination of halobenzenes, including compounds similar to 1-bromo-5-chloro-2-fluoro-4-isopropoxybenzene, has been studied for its mechanism and side reactions. This process involves cathodic dehalogeno-defluorination competing with hydrogen evolution, producing various halogenated compounds alongside fluorinated products. This research provides insight into the electrochemical behavior and potential applications in synthesizing fluorinated aromatic compounds (Horio et al., 1996).
Vibrational Spectroscopy of Halobenzene Cations
The vibrational spectra of halobenzene cations, related to the structure of interest, have been analyzed to understand their ground and excited electronic states. This study offers valuable data for interpreting the electronic properties of halogenated benzene derivatives, which could be crucial for designing materials with specific electronic or optical properties (Kwon, Kim, & Kim, 2002).
SNAr Reactions Mechanism
The mechanism of SNAr (nucleophilic aromatic substitution) reactions involving halogenated benzenes has been explored, demonstrating the influence of steric and electronic effects. This research is relevant for understanding the reactivity of this compound in various chemical environments, which could be beneficial for synthesizing targeted molecular structures (Onyido & Hirst, 1991).
Chain End Functionalization in Polymer Chemistry
The use of alkoxybenzenes for end-quenching in TiCl4-catalyzed quasiliving polymerizations has been reported, indicating the potential for direct chain end functionalization. This suggests applications for halogenated benzene derivatives in modifying polymers, enhancing material properties, or introducing specific functionalities (Morgan, Martínez-Castro, & Storey, 2010).
Halogenation of Polyalkylbenzenes
Research on the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts demonstrates the synthetic utility of halogenated benzene derivatives. Such reactions are fundamental for creating complex molecules with diverse applications ranging from materials science to pharmaceuticals (Bovonsombat & Mcnelis, 1993).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, and P338 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Properties
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-4-8(12)6(10)3-7(9)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQQNDUFLLAUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.